4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClN2O3S and its molecular weight is 350.82. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Potential
A series of derivatives related to 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Certain compounds within this series have demonstrated significant effectiveness against various microbial strains and cancer cell lines, showcasing the potential of these derivatives in developing new therapeutic agents. The antimicrobial activity is influenced by the lipophilic parameter, log P, and topological parameters, indicating the importance of molecular structure in their biological activity (Kumar et al., 2014).
Carbonic Anhydrase Inhibition
4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl benzenesulfonamide derivatives, which are structurally related to this compound, have shown potent in vitro inhibitory properties against human carbonic anhydrase isoforms I, II, and VII. These findings suggest the potential application of these compounds in treating conditions associated with dysregulated carbonic anhydrase activity (Sethi et al., 2013).
Urease Inhibition for GIT Disorders
Derivatives of 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl)benzenesulfonamides have been identified as potent urease inhibitors, which could be promising for treating gastrointestinal tract disorders such as gastric and peptic ulcers and hepatic encephalopathy. This highlights the therapeutic potential of these compounds in addressing GIT-related ailments (Irshad et al., 2021).
Future Directions
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives due to their diverse biological activities . Therefore, “4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide” and similar compounds could be of interest in future research and drug development.
Mechanism of Action
Target of Action
The compound, 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , and they possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects that contribute to the compound’s overall biological activity.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the range of biological activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects.
Properties
IUPAC Name |
4-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-2-19-15-8-5-13(9-11(15)10-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-9,18H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZFAIKTXGRKJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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